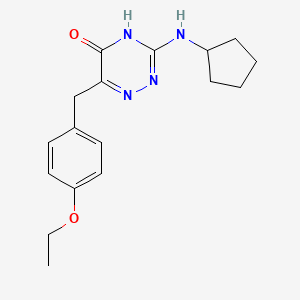

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(cyclopentylamino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-2-23-14-9-7-12(8-10-14)11-15-16(22)19-17(21-20-15)18-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWICRVIJXOGDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Herbicidal Triazinones

Triazinones like metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) inhibit photosynthesis in weeds by targeting photosystem II . Structural similarities include the triazinone core, but differences in substituents dictate application:

- Metribuzin : tert-butyl and methylthio groups confer herbicidal activity.

- Target Compound: The 4-ethoxybenzyl and cyclopentylamino groups likely redirect its mechanism away from photosynthesis inhibition, possibly toward kinase modulation or antimicrobial action.

Anticancer and Toxicity Profiles

Triazinones with aromatic or thienylvinyl substituents, such as 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12), exhibit antiproliferative effects via kinase inhibition . Toxicity studies on similar compounds indicate that halogen-free derivatives (e.g., oxazolones) are less toxic to Daphnia magna than halogenated triazinones .

Data Table: Key Triazinone Derivatives and Their Properties

Research Findings and Structure-Activity Relationships (SAR)

- Substituent Effects: Aromatic Rings: Electron-withdrawing groups (e.g., -F, -CF₃) enhance antibacterial activity , while bulky substituents (e.g., tert-butyl) favor herbicidal action . Amino Groups: Cyclopentylamino may improve membrane permeability compared to smaller alkyl or aryl groups.

- Toxicity: Halogen-free triazinones (e.g., oxazolones) show lower ecotoxicity, suggesting the target compound’s ethoxy group could be advantageous for environmental safety .

Biological Activity

The compound 3-(cyclopentylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article delves into its biological activity, exploring various studies, potential therapeutic applications, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazine core substituted with a cyclopentylamino group and an ethoxybenzyl moiety, which are crucial for its biological properties.

Research indicates that compounds like this compound may exert their effects through various biological pathways:

- GPR119 Receptor Agonism : This compound has been identified as a potential agonist of the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion. Activation of GPR119 can enhance incretin secretion and improve glycemic control in diabetic models .

- Anti-diabetic Effects : In animal studies, compounds similar to this triazine derivative have demonstrated the ability to reduce blood glucose levels and improve insulin sensitivity. This suggests its potential utility in managing type 2 diabetes .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- In Vivo Studies : Animal models have shown that administration of this compound results in significant reductions in food intake and body weight, indicating its potential as an anti-obesity agent. For instance, repeated doses in rodent models resulted in decreased cumulative food intake over time .

- Antimicrobial Activity : Preliminary evaluations indicate that derivatives of this compound exhibit antimicrobial properties. Standard bacteriological tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table of Biological Activities

Case Study 1: Anti-diabetic Effects

In a controlled study involving diabetic rats, administration of this compound led to a statistically significant reduction in fasting blood glucose levels compared to the control group. The study highlighted the compound's role in enhancing insulin sensitivity and promoting weight loss through appetite suppression.

Case Study 2: Antimicrobial Properties

A separate study assessed the antimicrobial efficacy of several derivatives related to this triazine compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.